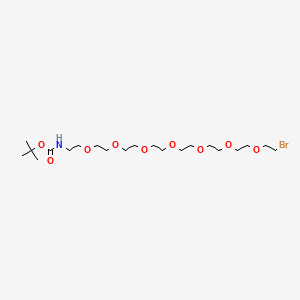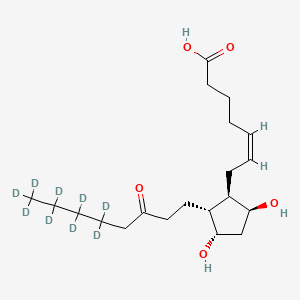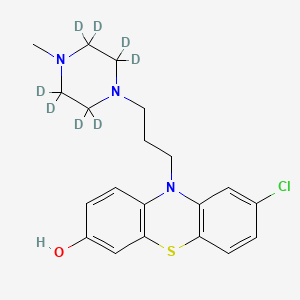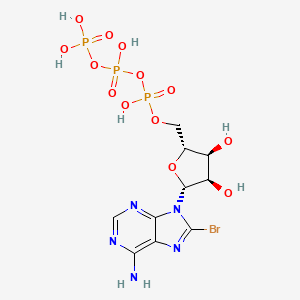
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains two maleimide groups connected through a polyethylene glycol (PEG) chain, making it a versatile tool for bio-conjugation and drug delivery applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate involves the reaction of maleimide with PEG and N-succinimidyl acetate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide-PEG linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate primarily undergoes substitution reactions. The maleimide groups react with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules, bases (e.g., triethylamine)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and suitable for various bio-conjugation applications .
科学研究应用
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bio-conjugation techniques to link biomolecules, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用机制
The compound exerts its effects through the formation of stable thioether bonds between the maleimide groups and thiol-containing biomolecules . This linkage enhances the solubility and stability of the conjugated molecules, making them suitable for various applications. The PEG chain also increases the hydrophilicity of the compound, improving its compatibility with biological systems .
相似化合物的比较
Similar Compounds
Bis-Mal-PEG2: Contains a shorter PEG chain, resulting in lower solubility and stability compared to Bis-(Mal-PEG3)-PH-N-succinimidyl acetate.
Bis-Mal-PEG4: Contains a longer PEG chain, which may offer higher solubility but could also result in increased steric hindrance.
Uniqueness
This compound strikes a balance between solubility and stability, making it a versatile and widely used compound in various scientific research applications .
属性
分子式 |
C31H35N3O14 |
|---|---|
分子量 |
673.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3,5-bis[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2 |
InChI 键 |
FSCIQEKYFUOYHM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)OCCOCCOCCN3C(=O)C=CC3=O)OCCOCCOCCN4C(=O)C=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


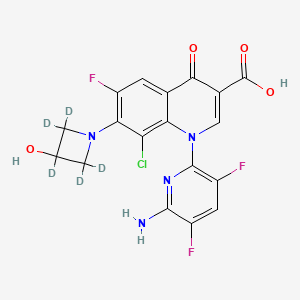
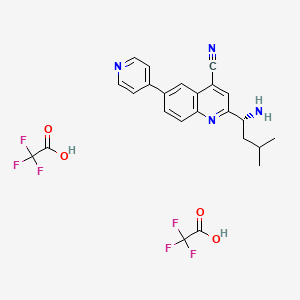
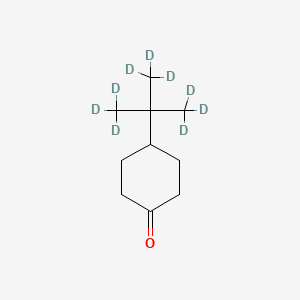
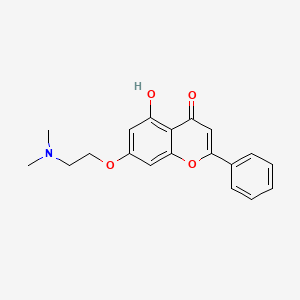
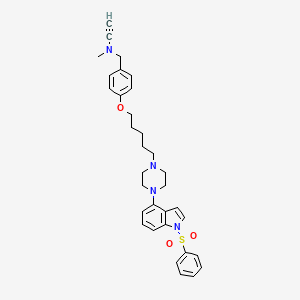
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)


